molecular formula C19H12ClN3O3 B11607515 N-[2-(4-chlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide

N-[2-(4-chlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide

Cat. No.: B11607515
M. Wt: 365.8 g/mol
InChI Key: DFVZZSPGEPENHI-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a chromeno-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 2-amino-4H-chromen-4-one under acidic conditions to form the chromeno-pyrimidine core. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide
  • 2-(4-chlorophenyl)-4H-chromen-4-one
  • 4-(4-chlorophenyl)-2H-chromen-2-one

Comparison: N-[2-(4-chlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide is unique due to its specific chromeno-pyrimidine core, which imparts distinct biological activities. Compared to similar compounds, it exhibits enhanced enzyme inhibition and greater therapeutic potential, making it a valuable candidate for drug development .

Properties

Molecular Formula

C19H12ClN3O3

Molecular Weight

365.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-5-oxochromeno[4,3-d]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C19H12ClN3O3/c1-10(24)21-18-15-16(13-4-2-3-5-14(13)26-19(15)25)22-17(23-18)11-6-8-12(20)9-7-11/h2-9H,1H3,(H,21,22,23,24)

InChI Key

DFVZZSPGEPENHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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